molecular formula C11H16ClN B8663358 4-t-Butyl-2-chloro-6-methylaniline

4-t-Butyl-2-chloro-6-methylaniline

Cat. No. B8663358
M. Wt: 197.70 g/mol
InChI Key: WFIQXFYCMILHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-t-Butyl-2-chloro-6-methylaniline is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
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properties

Product Name

4-t-Butyl-2-chloro-6-methylaniline

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-tert-butyl-2-chloro-6-methylaniline

InChI

InChI=1S/C11H16ClN/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6H,13H2,1-4H3

InChI Key

WFIQXFYCMILHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-t-Butyl-2-chloro-6-(methylthiomethyl)aniline (1.3 g) was dissolved in methanol (50 ml) and Raney nickel (prewashed to pH 7) was added portionwise until t.l.c. indicated all starting material had reacted (ether-hexane, 1:10). The Raney nickel was removed by filtration through celite and the flitrate was evaporated. The residue was dissolved in ether and washed with brine, dried (MgSO4) and evaporated. The residue was purified on silica using hexane--5% ether in hexane as eluant to afford the product as a yellow liquid. 1H NMR (360 MHz, CDCl3) δ 1.26 (9H, s; (CH3)3), 2.19 (3H, s, CH3), 3.97 (2H, s, NH2), 6.97 (1H, d, J=2.0 Hz, ArH), 7.14 (1H, d, J=2.0 Hz, ArH).
Name
4-t-Butyl-2-chloro-6-(methylthiomethyl)aniline
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ether-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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